FMOC-LYS-OH
Overview
Description
FMOC-LYS-OH: , also known as fluorenylmethyloxycarbonyl-L-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is to react the amine group of 2,4-diaminobutyric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of FMOC-LYS-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated peptide synthesizers and large-scale reactors ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: FMOC-LYS-OH primarily undergoes deprotection reactions, where the Fmoc group is removed to expose the free amine group. This deprotection is typically achieved using a base such as piperidine in a solvent like N,N-dimethylformamide (DMF) . The Fmoc group can also be introduced through substitution reactions involving Fmoc-Cl or Fmoc-OSu .
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20% solution) is commonly used for Fmoc deprotection.
Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base such as sodium bicarbonate.
Major Products: The major product of the deprotection reaction is the free amine form of 2,4-diaminobutyric acid. The byproducts include dibenzofulvene and carbon dioxide .
Scientific Research Applications
Chemistry: FMOC-LYS-OH is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins . Its use allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptide chains.
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of peptide-based materials for various applications, including drug delivery systems and biomaterials .
Mechanism of Action
The primary mechanism of action of FMOC-LYS-OH involves the protection of the amino group in peptide synthesis. The Fmoc group is introduced to the amino group, preventing unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the free amine group for further reactions . The molecular targets and pathways involved are primarily related to the synthesis and assembly of peptide chains.
Comparison with Similar Compounds
Fmoc-Lys-OH (fluorenylmethyloxycarbonyl-L-lysine): Similar to this compound, this compound is used in peptide
Properties
IUPAC Name |
(2S)-6-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMPDOFHQWPI-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC[NH3+])C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC[NH3+])C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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